molecular formula C16H13N3O5S2 B2812580 2-(benzo[d][1,3]dioxol-5-yl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide CAS No. 922555-65-5

2-(benzo[d][1,3]dioxol-5-yl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide

Katalognummer: B2812580
CAS-Nummer: 922555-65-5
Molekulargewicht: 391.42
InChI-Schlüssel: DBMGCHJDDMLNSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(benzo[d][1,3]dioxol-5-yl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H13N3O5S2 and its molecular weight is 391.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide is a synthetic derivative that combines elements from benzo[d][1,3]dioxole and benzo[d]thiazole structures. This article reviews its biological activities, particularly focusing on its anticancer and antimicrobial properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H14N2O4SC_{15}H_{14}N_{2}O_{4}S with a molecular weight of 318.35 g/mol. The structure consists of a benzo[d][1,3]dioxole moiety linked to a sulfamoylbenzo[d]thiazole unit via an acetamide group. This unique combination may contribute to its biological activities.

Anticancer Activity

Recent studies have demonstrated that compounds structurally related to This compound exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : A series of benzodioxole derivatives were synthesized and tested against various cancer cell lines, including HepG2, HCT116, and MCF-7. Compounds similar to the target compound showed IC50 values ranging from 1.54 µM to 4.52 µM, indicating potent cytotoxic effects compared to standard treatments like doxorubicin (IC50 values of 7.46 µM for HepG2) .
  • Mechanism of Action : The anticancer mechanisms were explored through cell cycle analysis and apoptosis assessment. For example, certain derivatives induced cell cycle arrest in the G2-M phase and increased apoptotic cell populations, suggesting that they may trigger mitochondrial pathways involving proteins such as Bax and Bcl-2 .

Antimicrobial Activity

The antimicrobial potential of related compounds has also been investigated:

  • Antibacterial Studies : Benzodioxole derivatives displayed varying degrees of antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Some compounds showed significant inhibition zones in agar diffusion tests .
  • Mechanistic Insights : The antibacterial action was attributed to interference with bacterial cell wall synthesis and protein function, although specific pathways for the target compound remain to be elucidated.

Case Study 1: Anticancer Efficacy

In a study evaluating the effects of synthesized benzodioxole derivatives on Hep3B liver cancer cells, compound 2a demonstrated a reduction in alpha-fetoprotein secretion from 2519.17 ng/ml (untreated) to 1625.8 ng/ml after treatment, indicating a strong anticancer effect . Flow cytometry revealed that 2a significantly reduced the fraction of cells in the G1 phase, promoting arrest in the G2-M phase similar to doxorubicin .

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties of various benzodioxole derivatives against clinical isolates. Compounds exhibited moderate to high activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) as low as 32 µg/ml for specific derivatives .

Data Tables

Activity Cell Line/Pathogen IC50/MIC (µM) Reference
AnticancerHepG22.38
AnticancerHCT1161.54
AnticancerMCF-74.52
AntimicrobialStaphylococcus aureus32
AntimicrobialEscherichia coliVaries

Eigenschaften

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S2/c17-26(21,22)10-2-3-11-14(7-10)25-16(18-11)19-15(20)6-9-1-4-12-13(5-9)24-8-23-12/h1-5,7H,6,8H2,(H2,17,21,22)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMGCHJDDMLNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.